![molecular formula C27H20N6O2S B14197545 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]-](/img/structure/B14197545.png)
1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]- is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in various types of cancer .
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multiple steps. The starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with R-substituted aldehyde at 50°C to obtain intermediate compounds . These intermediates are then subjected to further reactions to introduce the sulfonyl, phenyl, and tetrazolyl groups, resulting in the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine derivatives undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to remove oxygen or introduce hydrogen atoms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing functional groups with new ones.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks for the synthesis of more complex molecules.
Biology: They are studied for their interactions with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the inhibition of the FGFR signaling pathway. FGFRs are involved in various cellular processes, including cell proliferation, migration, and angiogenesis. By binding to FGFRs, these compounds prevent the activation of downstream signaling pathways, such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are crucial for cancer cell survival and proliferation .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine derivatives can be compared with other FGFR inhibitors, such as:
- AZD4547
- Erdafitinib (JNJ-42756493)
- CH5183184
- BGJ-398
- LY2874455
- Pemigatinib (INCB054828)
These compounds share a similar mechanism of action but differ in their chemical structures and specific activities against FGFR isoforms. The unique structure of 1H-Pyrrolo[2,3-b]pyridine derivatives allows for specific interactions with FGFRs, potentially leading to improved efficacy and reduced side effects .
Propriétés
Formule moléculaire |
C27H20N6O2S |
|---|---|
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-5-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C27H20N6O2S/c1-18-7-13-23(14-8-18)36(34,35)33-17-25(20-9-11-21(12-10-20)26-29-31-32-30-26)24-15-22(16-28-27(24)33)19-5-3-2-4-6-19/h2-17H,1H3,(H,29,30,31,32) |
Clé InChI |
RYFRBZAOANXSBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=NNN=N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


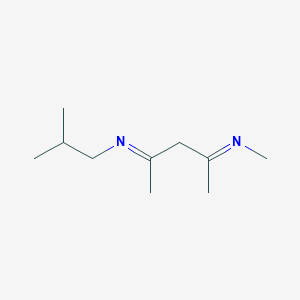

![2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene](/img/structure/B14197478.png)
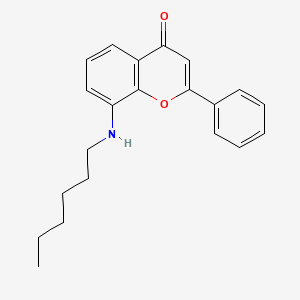
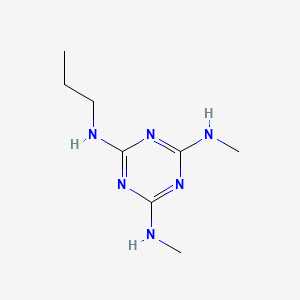
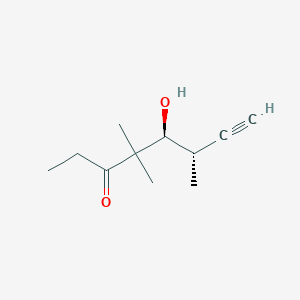
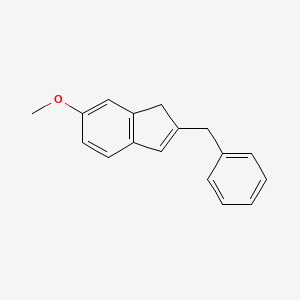
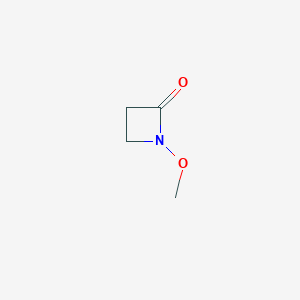
![N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14197523.png)
![2-(2-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14197528.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)-](/img/structure/B14197529.png)
![[4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone](/img/structure/B14197536.png)
![N-[(E)-hydrazinylidenemethyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B14197554.png)
![N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14197558.png)
